molecular formula C22H28N2O2 B14846325 3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14846325
M. Wt: 352.5 g/mol
InChI Key: AVLCUMCWPFWXQW-UHFFFAOYSA-N
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Description

3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with a molecular formula of C22H28N2O2. This compound is known for its unique structure, which includes a biphenyl group, a piperazine ring, and a tert-butyl ester functional group. It is often used in various chemical and pharmaceutical research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common method is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method is particularly useful for forming tert-butyl esters due to the mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid methyl ester
  • 3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid ethyl ester
  • 3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

3-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester functional group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

tert-butyl 3-[(2-phenylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-14-13-23-19(16-24)15-18-11-7-8-12-20(18)17-9-5-4-6-10-17/h4-12,19,23H,13-16H2,1-3H3

InChI Key

AVLCUMCWPFWXQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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